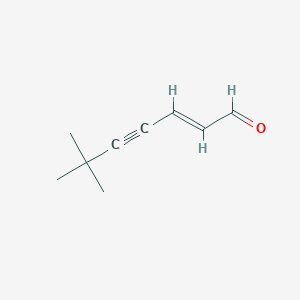
TNPAL-SPHINGOMYELIN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TNPAL-Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It usually consists of phosphocholine and ceramide . TNPAL-Sphingomyelin was used as a substrate to determine the activity of sphingomyelinase spectrophotometrically .
Synthesis Analysis
The synthesis of sphingomyelin involves the enzymatic transfer of a phosphocholine from phosphatidylcholine to a ceramide . The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA . This reaction is catalyzed by serine palmitoyltransferase .Molecular Structure Analysis
The molecular formula of TNPAL-Sphingomyelin is C41H73N6O12P . Its molecular weight is 873.03 . The structure of sphingomyelin was first reported in 1927 as N-acyl-sphingosine-1-phosphorylcholine .Chemical Reactions Analysis
When TNPAL-Sphingomyelin was used as a substrate, the purified enzyme exhibited a Km of 6.7µM and a Vmax of 15.6 nmol of TNPAL-sphingosine/h/mg of protein at 37°C in 50 mM phosphate-buffered saline, pH 7.4 .Physical And Chemical Properties Analysis
TNPAL-Sphingomyelin has a flash point of 11 °C . It is stored at a temperature of -20°C . It is highly flammable and vaporizes easily .安全和危害
TNPAL-Sphingomyelin is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is toxic if inhaled and may cause drowsiness or dizziness . It is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs and is harmful to aquatic life .
属性
CAS 编号 |
117985-56-5 |
|---|---|
产品名称 |
TNPAL-SPHINGOMYELIN |
分子式 |
C41H73N6O12P |
分子量 |
873.03 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



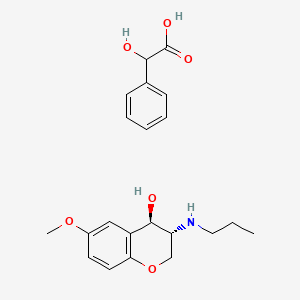
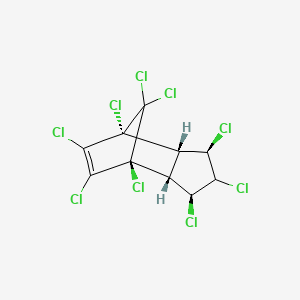
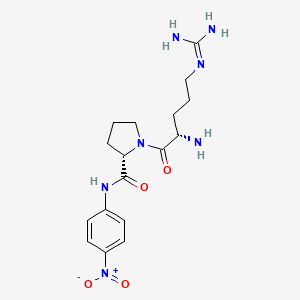
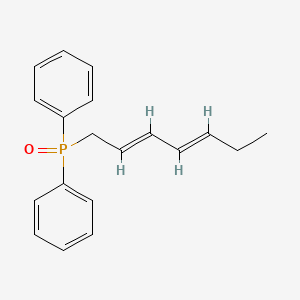
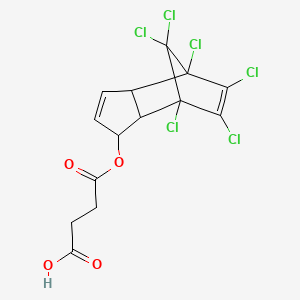
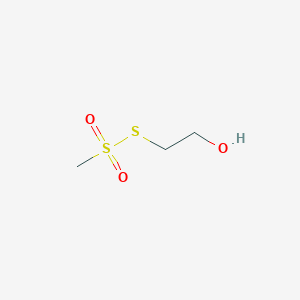
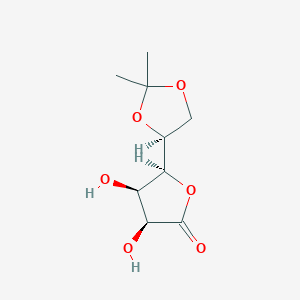
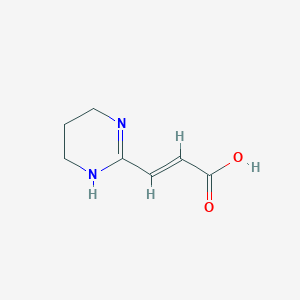
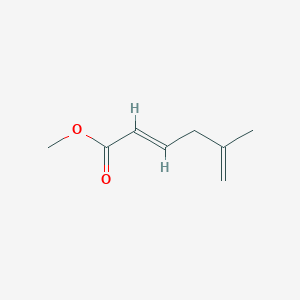
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
